molecular formula C10H11ClN4 B2890117 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine CAS No. 65004-43-5

4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine

Cat. No.: B2890117
CAS No.: 65004-43-5
M. Wt: 222.68
InChI Key: KWSKLMBENWXRSB-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (CAS 65004-43-5) is a high-purity heterocyclic building block of significant interest in medicinal chemistry. With a molecular formula of C10H11ClN4 and a molecular weight of 222.67 g/mol, it serves as a versatile synthon for the preparation of diverse derivative compounds . Its primary researched application is as a critical intermediate in the design and synthesis of novel anti-tubercular agents . Recent scientific studies have utilized this compound to generate pyrazolyl pyrimidine derivatives that were evaluated against the Mycobacterium tuberculosis H37Rv strain . These studies identified several promising compounds with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, demonstrating the potential of this chemical scaffold in developing new therapeutics for tuberculosis . The compound is typically characterized by advanced analytical techniques including 1 H NMR, 13 C NMR, and LC-MS to confirm its structure and purity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-6-5-9(11)13-10(12-6)15-8(3)4-7(2)14-15/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSKLMBENWXRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321859
Record name 4-chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65004-43-5
Record name 4-chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Mediated Pathway

The most widely reported method involves sequential hydrazination, chlorination, and pyrazole cyclization. The process begins with 2-mercapto-6-methyl-3-phenylpyrimidin-4(3H)-one (1), which undergoes alkylation to form S-alkylated thiouracil derivatives (1a–c). Reaction of these derivatives with hydrazine hydrate in ethanol under reflux for 3 hours yields 2-hydrazino-6-methylpyrimidin-4-one (3). Subsequent treatment of 3 with phosphorus oxychloride (POCl3) at 100°C for 2 hours introduces the chlorine substituent, producing 4-chloro-2-hydrazino-6-methylpyrimidine (4).

The final step involves condensation of 4 with acetylacetone (5) in ethanol under reflux for 3 hours, facilitating cyclization to form the 3,5-dimethylpyrazole ring. This yields the target compound 6 with an 88% yield.

Key Reaction Conditions:

  • Hydrazination: Ethanol, reflux (3 hours).
  • Chlorination: POCl3, 100°C (2 hours).
  • Pyrazole Formation: Acetylacetone, ethanol, reflux (3 hours).

Alternate Route via Direct Chlorination

An alternative pathway starts with direct chlorination of S-alkylated thiouracil derivatives (1a–c) using POCl3. Heating 1a–c with POCl3 at 100°C for 2 hours produces 4-chloro-6-methyl-2-(methylthio)pyrimidine (7). Subsequent displacement of the methylthio group with hydrazine hydrate in ethanol under reflux for 3 hours yields intermediate 4 , which is then condensed with acetylacetone to form 6 .

Advantages:

  • Avoids the hydrazination step, simplifying the synthesis.
  • Higher overall yield (94% for 7a ) compared to the hydrazine-mediated route.

Mechanistic Insights and Optimization

Chlorination with POCl3

POCl3 acts as both a chlorinating agent and a Lewis acid, facilitating the substitution of the hydroxyl group at the 4-position of the pyrimidine ring. The reaction proceeds via a two-step mechanism:

  • Formation of a phosphorylated intermediate.
  • Nucleophilic displacement by chloride ion.

Optimization Notes:

  • Excess POCl3 (10 mmol per 1.56 g of 3 ) ensures complete conversion.
  • Neutralization with NaHCO3 post-reaction prevents decomposition of the chloro product.

Pyrazole Cyclization

The condensation of hydrazine derivatives with acetylacetone follows a Knorr-type pyrazole synthesis. The β-diketone undergoes cyclocondensation with the hydrazino group, forming the 3,5-dimethylpyrazole ring.

Critical Parameters:

  • Stoichiometric equivalence of acetylacetone and hydrazino intermediate.
  • Reflux in ethanol ensures sufficient energy for ring closure.

Spectroscopic Characterization

The structural elucidation of 6 is confirmed through IR, NMR, and mass spectrometry:

Table 1: Spectroscopic Data for 4-Chloro-2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-6-Methylpyrimidine (6)

Technique Key Signals
IR (KBr) Absence of NH/OH stretches; C-Cl stretch at 780 cm⁻¹
¹H NMR δ 2.13 (s, 3H, CH3), 3.89–3.92 (s, 6H, 2×CH3), 5.93 (s, 1H, pyrimidine-H)
MS (CI) m/z 223 [M+1]⁺

The absence of NH stretches in IR and the presence of three methyl singlets in ¹H NMR confirm successful pyrazole formation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

Parameter Hydrazine-Mediated Route Direct Chlorination Route
Total Steps 3 2
Overall Yield 88% 94%
Reaction Time 8 hours 5 hours
Byproduct Formation Moderate Minimal

The direct chlorination route offers superior yield and shorter reaction time, making it preferable for industrial-scale synthesis.

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that 6 serves as a precursor for bioactive molecules. For instance, N-cyclohexyl analogs of 6 exhibit potent KCa2 channel modulation. Modifications at the 4-position of the pyrimidine ring enable diversification into antihypertensive and antimicrobial agents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is investigated for its potential use in organic electronics and as a building block for novel materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The parent compound’s analogs are distinguished by variations in substituents, ring systems, and substitution patterns. Below is a detailed comparison based on synthesis, structure-activity relationships (SAR), and biological activity.

Core Pyrimidine-Pyrazole Derivatives

Compound Name Structural Variation Synthesis Method Key Findings
Parent compound 4-Cl, 6-Me, 2-(3,5-dimethylpyrazole) Nucleophilic substitution of 4-chloropyrimidine with 3,5-dimethylpyrazole Serves as a precursor for KCa2 channel modulators and other bioactive molecules .
2o and 2q (Nagl et al.) 4-aniline substituents (3-chloro-4-fluorophenyl or 5-chloro-2-fluorophenyl) Reaction of parent compound with halogen-substituted anilines under reflux Enhanced potency and selectivity for KCa2.2a/KCa2.3 channels; minimal activity on KCa2.1 or KCa3.1 .
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Chloromethyl group at position 6, fused pyrazolo-pyrimidine Multi-step cyclization and chlorination Increased electrophilicity for nucleophilic attacks; potential for diverse derivatization .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines Triazole-fused pyrazolopyrimidine Isomerization under acidic/basic conditions Altered stability and binding affinity due to fused triazole ring .
Coumarin-tetrazole derivatives (e.g., 4i, 4j) Bulky coumarin and tetrazole substituents Multi-component coupling reactions Likely impacts pharmacokinetics (e.g., solubility, bioavailability) due to steric hindrance .

Substituent-Driven SAR Insights

  • Chlorine Position : The 4-Cl group in the parent compound is critical for electrophilic reactivity, enabling substitutions with amines or anilines to generate bioactive analogs .
  • Pyrazole Methyl Groups : The 3,5-dimethylpyrazole moiety enhances lipophilicity, improving membrane permeability in ion channel modulators .
  • Aniline Substituents : Halogenated anilines (e.g., in 2o and 2q) increase potency by optimizing hydrophobic interactions with target channels .

KCa2 Channel Modulation

  • 2o and 2q :
    • Potency : Emax values of ~90% on KCa2.2a channels vs. ~0% on KCa2.1 .
    • Selectivity : Retained subtype specificity (KCa2.2a/KCa2.3) while avoiding off-target effects on KCa3.1 .
  • CyPPA : Less potent than 2o/2q but established the scaffold’s utility in treating neurological disorders .

Antiviral and Enzyme-Targeting Activity

  • Influenza NS1 Antagonists : Pyrazolopyridine derivatives (e.g., Patnaik et al.) share structural motifs but target viral proteins, unlike the parent compound’s ion channel focus .
  • Pyrazolotriazolopyrimidines : Exhibit isomer-dependent activity, suggesting conformational sensitivity in enzyme binding .

Biological Activity

4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₉H₁₁ClN₄
Molecular Weight200.66 g/mol
Melting Point70-75 °C
SolubilitySoluble in organic solvents

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine have shown inhibitory effects on various cancer cell lines. For instance, a study evaluated the cytotoxic effects of several pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231) and found that those with halogen substituents, including chlorine, exhibited enhanced activity. The combination of these compounds with standard chemotherapy agents like doxorubicin showed synergistic effects, suggesting their potential use in cancer therapy .

Anti-inflammatory Properties

In addition to antitumor activity, pyrazole derivatives have been reported to possess anti-inflammatory effects. For example, certain derivatives demonstrated the ability to inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation in macrophages. This property indicates their potential as anti-inflammatory agents .

Antibacterial and Antifungal Activity

Studies have also explored the antibacterial and antifungal properties of pyrazole derivatives. Compounds structurally related to 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine have shown activity against various bacterial strains and phytopathogenic fungi. For instance, a series of pyrazole carboxamide derivatives were synthesized and tested for their antifungal activity against multiple fungal pathogens .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural features. The presence of specific functional groups can enhance or diminish their pharmacological effects. For example:

SubstituentEffect on Activity
ChlorineIncreases cytotoxicity
Methyl groupsEnhances solubility
Pyrazole ringEssential for biological activity

Case Study 1: Antitumor Effects

A study conducted on a series of pyrazole derivatives demonstrated that compounds containing a chlorine atom at specific positions showed potent inhibition against BRAF(V600E) mutations in melanoma cells. These findings suggest that modifications in the pyrazole structure can lead to significant enhancements in antitumor efficacy .

Case Study 2: Synergistic Effects with Doxorubicin

Another investigation focused on the combination therapy involving 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine and doxorubicin. The results indicated that this combination significantly improved cell death rates in resistant breast cancer cell lines compared to doxorubicin alone .

Q & A

Q. Critical Factors :

  • Moisture sensitivity of the chloro-pyrimidine precursor.
  • Stoichiometric excess (1.1 equiv.) of pyrazole to drive reaction completion.

What strategies are used to analyze the compound's subtype selectivity in modulating KCa2 channels?

Advanced
Subtype selectivity is assessed via:

  • Electrophysiological assays : Whole-cell patch-clamp recordings in HEK293 cells expressing KCa2.1, KCa2.2a, or KCa2.3 channels.
  • Dose-response curves : Emax values (e.g., 90% potentiation for KCa2.2a vs. 0% for KCa2.1) quantify selectivity .
Channel Subtype Emax (%) EC₅₀ (μM)
KCa2.2a902.5
KCa2.10N/A
  • Computational docking : Molecular dynamics simulations identify binding pockets between the CaM C-lobe and channel helices, explaining selectivity .

How do researchers handle discrepancies in biological activity data across different assay systems?

Advanced
Discrepancies arise from assay-specific variables (e.g., cell line, buffer composition). Mitigation strategies include:

  • Standardized protocols : Fixed Ca²⁺ concentrations (e.g., 1 μM) to control channel activation thresholds.
  • Control compounds : Use of CyPPA (a known KCa2 modulator) as an internal reference .
  • Data normalization : Activity reported as % potentiation relative to baseline (e.g., 0% = no effect, 100% = maximal current).

Q. Case Study :

  • Compound 2q showed 90% Emax in HEK293-KCa2.2a but 2% in KCa3.1, attributed to differences in channel pore architecture .

What computational methods are employed to study the binding interactions of this compound with ion channels?

Q. Advanced

  • Molecular docking (AutoDock/Vina) : Predicts binding poses between the pyrimidine core and hydrophobic pockets in KCa2.2a.
  • MD simulations (GROMACS) : Evaluates stability of ligand-channel interactions over 100 ns trajectories.
  • QM/MM calculations : Assess electronic interactions (e.g., halogen bonding between Cl and Thr352 residue) .

Q. Key Findings :

  • The 3,5-dimethylpyrazole group enhances hydrophobic interactions with Leu294 and Val297.
  • Chlorine substitution at C4 minimizes steric clashes in the binding pocket .

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